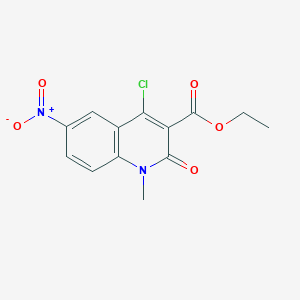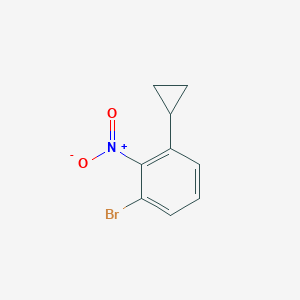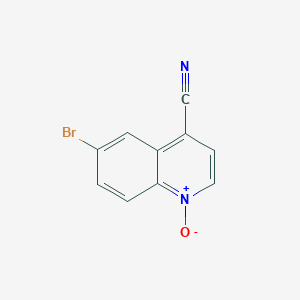
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
説明
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O5 and its molecular weight is 310.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Pyridazinoquinoxalines : It is utilized in synthesizing various 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines, which are significant in chemical research (Zahra et al., 2007).
Creation of Novel 3-Substituted 1-Alkyl-4-Oxo-1,4-Dihydropyridazino Compounds : It aids in the synthesis of these compounds, which have potential applications in various scientific fields (Kurasawa et al., 2000).
Study of Reactions with Phosphorus Oxychloride : It's used to study the reactions of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, important for understanding chemical reactions and compound synthesis (Ukrainets et al., 2009).
Synthesis of 4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid : It plays a role in synthesizing this specific acid, which has applications in chemical research (Ukrainets et al., 2006).
Tosylating Agent Properties : It exhibits properties as a tosylating agent, useful in various chemical syntheses (Ukrainets et al., 2008).
Broad Antibacterial Applications : It's effective as a broad antibacterial agent, active in experimental infections, showing potential for systemic infection treatments (Goueffon et al., 1981).
Potential Antimicrobial Drug Applications : This compound has potential applications as an antimicrobial drug (Glushkov et al., 1997).
Anti-Inflammatory Activity : It exhibits anti-inflammatory activity, which is important for medical research (Ukrainets et al., 2006).
Antiprotozoal Activity : The compound has demonstrated antiprotozoal activity, making it significant in the field of infectious diseases (Davydova et al., 1991).
Nervous System Effects : It has been studied for its impact on the central nervous system, specifically causing loss of motor control in mice, indicating its neurotoxic properties (Hung et al., 1985).
Alkylation Studies : The compound is used in alkylation studies, particularly the alkylation of 4-substituted ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, relevant in organic chemistry (Ukrainets et al., 2006).
Antibacterial Agent : Some of its derivatives have shown moderate antibacterial activity against pathogens like Staphylococcus aureus, Bacillus cereus, and Escherichia coli (Balaji et al., 2013).
Anticancer Activity : Certain derivatives have shown strong anticancer activity, especially against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Synthesizing Various Compounds : It is useful in synthesizing a range of compounds, contributing to the diversity of chemical synthesis (Ukrainets et al., 2007).
Biological Activities : Derivatives of ethyl 4-oxoquinoline-3-carboxylate show a variety of biological activities, relevant in biomedical research (Rimarčík et al., 2011).
Antifungal Activity : Some of its compounds exhibit antifungal activity against organisms like C. albicans, important in the study of infectious diseases (Farrayeh et al., 2013).
特性
IUPAC Name |
ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWRPLDEZCUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene](/img/structure/B8143011.png)
![5-[[(3,5-Dicarboxyphenyl)methyldisulfanyl]methyl]benzene-1,3-dicarboxylic acid](/img/structure/B8143027.png)
![3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide](/img/structure/B8143032.png)




![[5-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8143068.png)



![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B8143114.png)

